molecular formula C9H14N5Na2O10P3 B12390292 Tenofovir diphosphate (disodium)

Tenofovir diphosphate (disodium)

Cat. No.: B12390292
M. Wt: 491.14 g/mol
InChI Key: UVTVQFZBKQKROA-QYCVXMPOSA-L
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Description

Tenofovir diphosphate (disodium) is a nucleotide analog with significant antiviral properties. It is primarily used in the treatment of HIV and hepatitis B infections. Tenofovir diphosphate is the active form of tenofovir, which is a prodrug. The compound works by inhibiting the activity of viral reverse transcriptase and DNA polymerase, thus preventing the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process includes phosphorylation reactions to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of tenofovir diphosphate (disodium) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Tenofovir diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed:

Scientific Research Applications

Tenofovir diphosphate (disodium) has a wide range of scientific research applications:

Mechanism of Action

Tenofovir diphosphate exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and incorporates into the viral DNA, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include HIV-1 reverse transcriptase and hepatitis B virus DNA polymerase .

Comparison with Similar Compounds

Uniqueness: Tenofovir diphosphate (disodium) is unique in its high potency and broad-spectrum antiviral activity. Its ability to inhibit both HIV and hepatitis B virus makes it a versatile and valuable compound in antiviral therapy .

Properties

Molecular Formula

C9H14N5Na2O10P3

Molecular Weight

491.14 g/mol

IUPAC Name

disodium;[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1

InChI Key

UVTVQFZBKQKROA-QYCVXMPOSA-L

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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